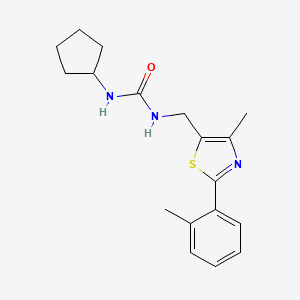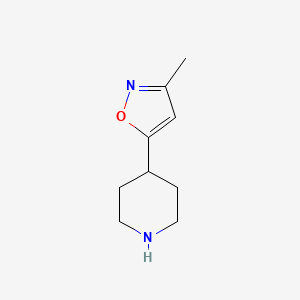
1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea is a synthetic organic compound featuring a thiazole ring, a cyclopentyl group, and a urea moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The thiazole ring is known for its biological activity, making derivatives like this one valuable for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea typically involves multiple steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-methyl-2-(o-tolyl)thiazole can be prepared by reacting 2-bromo-1-(o-tolyl)ethanone with thiourea under reflux conditions in ethanol.
-
Attachment of the Cyclopentyl Group: : The cyclopentyl group can be introduced through a nucleophilic substitution reaction. Cyclopentylamine can be reacted with the thiazole derivative in the presence of a base such as sodium hydride to form the intermediate.
-
Formation of the Urea Moiety: : The final step involves the reaction of the intermediate with an isocyanate, such as methyl isocyanate, to form the urea derivative. This reaction is typically carried out under mild conditions, often at room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Applications De Recherche Scientifique
1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to the biological activity of the thiazole ring. It may exhibit antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly those containing thiazole rings.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing pathways related to cell growth, apoptosis, or microbial inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopentyl-3-(thiazol-5-yl)methyl)urea: Lacks the methyl and o-tolyl groups, potentially altering its biological activity and chemical reactivity.
1-Cyclopentyl-3-((4-methylthiazol-5-yl)methyl)urea: Similar structure but without the o-tolyl group, which may affect its interaction with biological targets.
1-Cyclopentyl-3-((2-(o-tolyl)thiazol-5-yl)methyl)urea: Lacks the methyl group, which could influence its solubility and reactivity.
Uniqueness
1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea is unique due to the presence of both the methyl and o-tolyl groups on the thiazole ring
Propriétés
IUPAC Name |
1-cyclopentyl-3-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-12-7-3-6-10-15(12)17-20-13(2)16(23-17)11-19-18(22)21-14-8-4-5-9-14/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOOKIOHSGPRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2651764.png)
![2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2651765.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)

![2-[(4-chlorophenyl)formamido]-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2651770.png)


![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2651777.png)

![Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2651782.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)
![2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B2651785.png)


